2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide
Overview
Description
2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide is an organic compound with the molecular formula C15H16ClNO It is a derivative of propanamide, featuring a naphthalene ring, an ethyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide typically involves the reaction of 1-naphthylamine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of 2-chloropropionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The naphthalene ring in the compound can be oxidized to form naphthoquinone derivatives under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of hydroxyl or amine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-chloro-N-(naphthalen-2-yl)acetamide
- 2-chloro-N-ethyl-N-(naphthalen-1-yl)acetamide
- 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide
Comparison: Compared to these similar compounds, 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide is unique due to the presence of an ethyl group and a propanamide backbone. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the ethyl group may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-naphthalen-1-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-3-17(15(18)11(2)16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGICWSFQMDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406606 | |
Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101111-62-0 | |
Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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